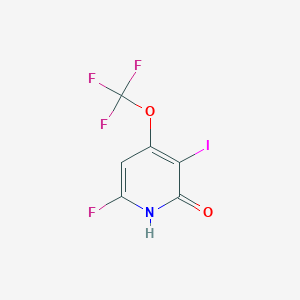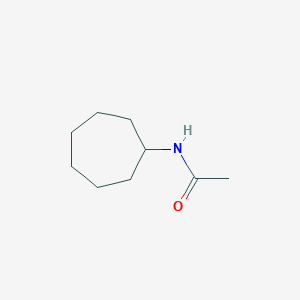![molecular formula C22H14Br2O3 B14803648 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine atoms and an acetate group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 4-bromonaphthalene with 1-bromonaphthalene-2-ol in the presence of a suitable base and an acetylating agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Acetylating Agent: Acetic anhydride or acetyl chloride
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding naphthalenes with reduced functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: 4-Methoxynaphthalen-1-yl [(1-methoxynaphthalen-2-yl)oxy]acetate
Oxidation: Naphthoquinones
Reduction: Naphthalenes with reduced functional groups
Aplicaciones Científicas De Investigación
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetate group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 4-Bromo-1-naphthaleneboronic acid
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is unique due to its specific structural features, including the presence of two bromine atoms and an acetate group
Propiedades
Fórmula molecular |
C22H14Br2O3 |
|---|---|
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
(4-bromonaphthalen-1-yl) 2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C22H14Br2O3/c23-18-10-12-19(17-8-4-3-7-16(17)18)27-21(25)13-26-20-11-9-14-5-1-2-6-15(14)22(20)24/h1-12H,13H2 |
Clave InChI |
PYICYCIGNHYZQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
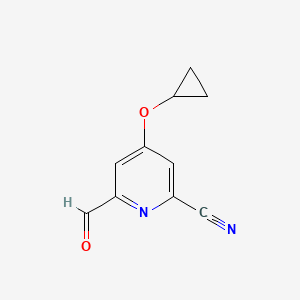
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
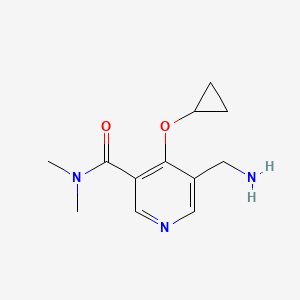
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

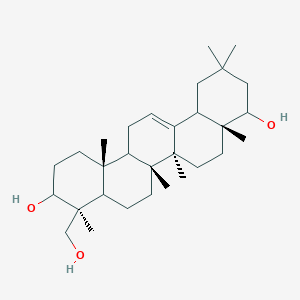
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
